2-({[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-phenyl-4-pyrimidinol
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Overview
Description
2-({[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-phenyl-4-pyrimidinol is a complex organic compound that features a unique combination of functional groups, including a chlorophenyl group, an oxadiazole ring, a sulfanyl linkage, and a pyrimidinol core. This compound is of significant interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-phenyl-4-pyrimidinol typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by reacting 2-chlorobenzohydrazide with an appropriate carboxylic acid derivative under dehydrating conditions.
Attachment of the Sulfanyl Linkage: The oxadiazole intermediate is then reacted with a thiol compound to introduce the sulfanyl group.
Construction of the Pyrimidinol Core: The final step involves the cyclization of the intermediate with a suitable aldehyde or ketone to form the pyrimidinol ring.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-({[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-phenyl-4-pyrimidinol can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The oxadiazole ring can be reduced under specific conditions to yield different functionalized derivatives.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the chlorophenyl ring.
Scientific Research Applications
2-({[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-phenyl-4-pyrimidinol has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it a candidate for drug discovery and development.
Medicine: Potential therapeutic applications include its use as an antimicrobial, anticancer, or anti-inflammatory agent.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-({[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-phenyl-4-pyrimidinol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it could inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Comparison with Similar Compounds
Similar Compounds
2-({[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-phenyl-4-pyrimidinol: shares structural similarities with other heterocyclic compounds such as:
Uniqueness
What sets this compound apart is its unique combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for exploring new chemical reactions and potential therapeutic applications.
Properties
IUPAC Name |
2-[[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-4-phenyl-1H-pyrimidin-6-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13ClN4O2S/c20-14-9-5-4-8-13(14)18-23-17(26-24-18)11-27-19-21-15(10-16(25)22-19)12-6-2-1-3-7-12/h1-10H,11H2,(H,21,22,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBIQVKDYXDCEKM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=O)NC(=N2)SCC3=NC(=NO3)C4=CC=CC=C4Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13ClN4O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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